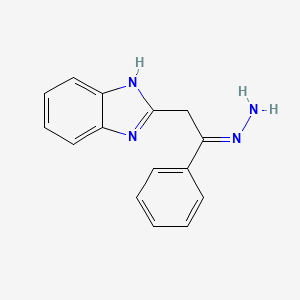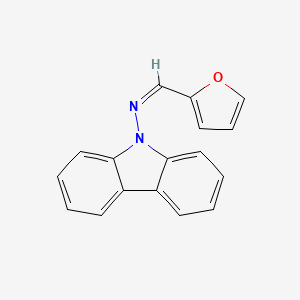![molecular formula C18H18BrNO B5911467 1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911467.png)
1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)amino]-2-buten-1-one, commonly known as DMBA, is an organic compound that belongs to the class of chalcones. DMBA has been widely studied due to its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
DMBA exerts its carcinogenic effects by inducing DNA damage and mutations in cells. DMBA is metabolized by cytochrome P450 enzymes in the liver to form reactive metabolites, such as DMBA-3,4-diol-1,2-epoxide, which can covalently bind to DNA and cause DNA adducts. DNA adducts can lead to mutations and chromosomal aberrations, which can result in the development of cancer.
Biochemical and Physiological Effects:
DMBA-induced tumors exhibit various biochemical and physiological changes, including increased cell proliferation, angiogenesis, and inflammation. DMBA-induced tumors also exhibit altered gene expression profiles, including upregulation of oncogenes and downregulation of tumor suppressor genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBA-induced tumors have several advantages as a model for studying cancer. DMBA-induced tumors are reproducible and can be induced in a relatively short time period. DMBA-induced tumors also exhibit histopathological features that are similar to human tumors. However, DMBA-induced tumors also have some limitations, including the fact that they are induced by a single carcinogen and may not fully represent the complexity of human cancer.
Direcciones Futuras
Future research on DMBA may focus on the identification of biomarkers for early detection of DMBA-induced tumors, the development of novel anti-cancer drugs that target DMBA-induced tumors, and the investigation of the role of DMBA in the development of specific types of cancer. Additionally, future research may focus on the development of alternative models for studying cancer that better replicate the complexity of human cancer.
Métodos De Síntesis
DMBA can be synthesized through the Claisen-Schmidt condensation reaction of p-bromoacetophenone and 2,4-dimethylphenylacetone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction yields a yellow crystalline solid, which can be further purified using recrystallization.
Aplicaciones Científicas De Investigación
DMBA has been extensively used in scientific research to induce cancer in laboratory animals, particularly in rodents. DMBA is a potent carcinogen that can induce tumors in various organs, including the skin, mammary gland, and lung. DMBA-induced tumors have been used as a model for studying the mechanisms of carcinogenesis and for testing the efficacy of anti-cancer drugs.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2,4-dimethylanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c1-12-4-9-17(13(2)10-12)20-14(3)11-18(21)15-5-7-16(19)8-6-15/h4-11,20H,1-3H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNXXGPKQAMDJT-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Br)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromophenyl)-3-(2,4-dimethylanilino)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)


![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)

![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)

![ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5911479.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911494.png)
![1-(4-chlorophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911497.png)